

# Introduction: The Strategic Value of a Polysubstituted Pyridine

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## Compound of Interest

Compound Name: 2,3-Dibromo-6-chloropyridine

CAS No.: 885952-16-9

Cat. No.: B1416648

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**2,3-Dibromo-6-chloropyridine** is a halogenated pyridine derivative that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization through various cross-coupling reactions. This positions it as a valuable building block for researchers and process chemists, particularly in the fields of pharmaceutical and agrochemical development. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the specific substitution pattern of this compound offers a unique entry point for the synthesis of novel molecular architectures.<sup>[1][2]</sup>

This guide provides a comprehensive overview of the commercial availability of **2,3-Dibromo-6-chloropyridine**, details its physicochemical properties and safe handling procedures, outlines a representative synthetic protocol, and explores its applications in modern drug discovery and development.

## Physicochemical Properties and Safety Data

Accurate knowledge of a compound's properties and handling requirements is fundamental to its effective and safe use in a research or manufacturing environment.

Key Identifiers and Properties:

Property	Value	Source
CAS Number	885952-16-9	[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> ClN	[3][4][5]
Molecular Weight	271.34 g/mol	[3][5]
Purity	Typically ≥95% - 97%	[3][4]
MDL Number	MFCD06798229	[3][5]
Storage Conditions	Inert atmosphere, 2-8°C	[4][5]

### Safety and Handling:

As a halogenated heterocyclic compound, **2,3-Dibromo-6-chloropyridine** and its structural analogs must be handled with appropriate care. Safety data sheets for similar compounds provide critical guidance.

- Hazard Statements: Halogenated pyridines are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[6] Some are toxic or fatal if inhaled or in contact with skin.[7] Specific GHS hazard statements for this compound include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6] [8] Avoid contact with skin, eyes, and clothing.[8] After handling, wash hands and any exposed skin thoroughly.[8]

## Commercial Sourcing and Availability

**2,3-Dibromo-6-chloropyridine** is a specialty chemical available from a range of global suppliers that cater to the research and development community. It is typically offered in quantities ranging from milligrams to hundreds of grams.

Selected Commercial Suppliers:

Supplier	Catalog Number	Purity	Available Quantities
BLDpharm	BD65368	97%	250mg, 1g, 5g, 25g
Lead Sciences	BD65368	97%	250mg, 1g, 5g, 25g
MySkinRecipes	173990	≥95%	1g, 5g, 25g, 100g

Note: Availability and pricing are subject to change. Researchers should consult directly with suppliers for current information.

## Synthesis of Halogenated Pyridines: A Representative Protocol

While commercially available for research purposes, understanding the synthesis of key intermediates is crucial for process development, scale-up, and cost-of-goods analysis. The synthesis of polysubstituted pyridines often involves electrophilic halogenation or metal-halogen exchange followed by quenching with an electrophile.

A relevant synthetic approach for a related compound, 2-Bromo-6-chloropyridine, involves a lithium-halogen exchange on a dibrominated precursor followed by chlorination.<sup>[9]</sup> This highlights a common strategy for introducing differentiated halogens onto the pyridine ring.

Protocol: Synthesis of 2-Bromo-6-chloropyridine from 2,6-Dibromopyridine

This protocol is based on a literature procedure and serves as an illustrative example of the chemical principles involved.<sup>[9]</sup>

Causality and Experimental Choices:

- **Anhydrous Conditions:** The use of n-butyllithium, a highly reactive organometallic reagent, necessitates strictly anhydrous (dry) conditions and an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by water or oxygen.
- **Low Temperature:** The reaction is conducted at -78 °C (typically a dry ice/acetone bath) to control the reactivity of the organolithium species, prevent side reactions, and ensure

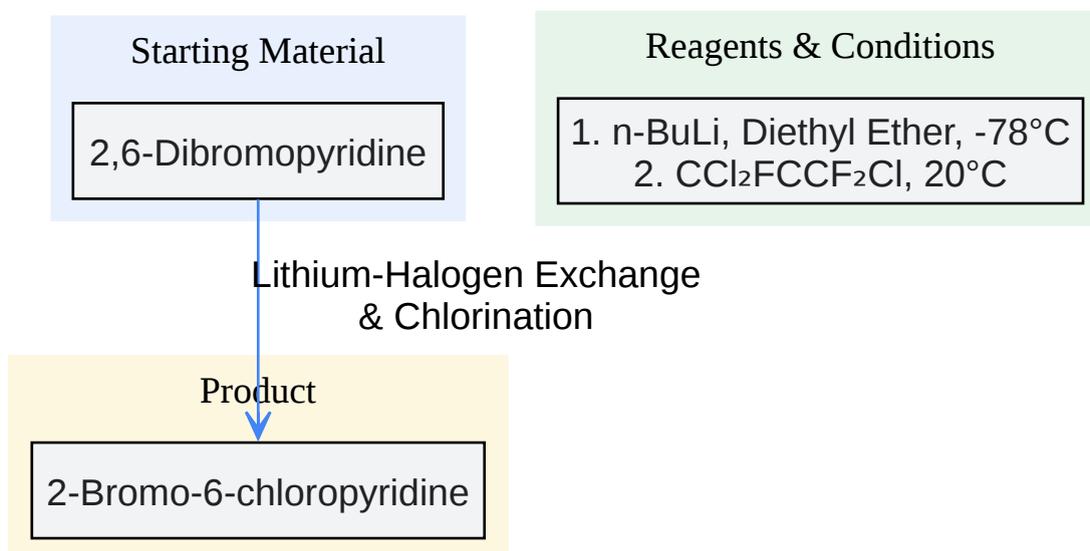
selective mono-lithiation.

- Chlorinating Agent: 1,1,2-Trichloro-1,2,2-trifluoroethane is used as the chlorine source. It effectively transfers a chlorine atom to the lithiated pyridine intermediate.

Step-by-Step Methodology:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,6-Dibromopyridine and anhydrous diethyl ether.
- Cooling: The flask is cooled to  $-78\text{ }^{\circ}\text{C}$  in a dry ice/acetone bath.
- Lithiation: n-Butyllithium (as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at  $-78\text{ }^{\circ}\text{C}$ . The reaction is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.
- Chlorination: A solution of 1,1,2-Trichloro-1,2,2-trifluoroethane in diethyl ether is added to the reaction mixture.
- Warm-up and Quench: The reaction is allowed to slowly warm to room temperature and stirred for 12 hours.
- Work-up: The reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-Bromo-6-chloropyridine.

Synthetic Workflow Diagram:



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Synthetic route to a bromo-chloropyridine.

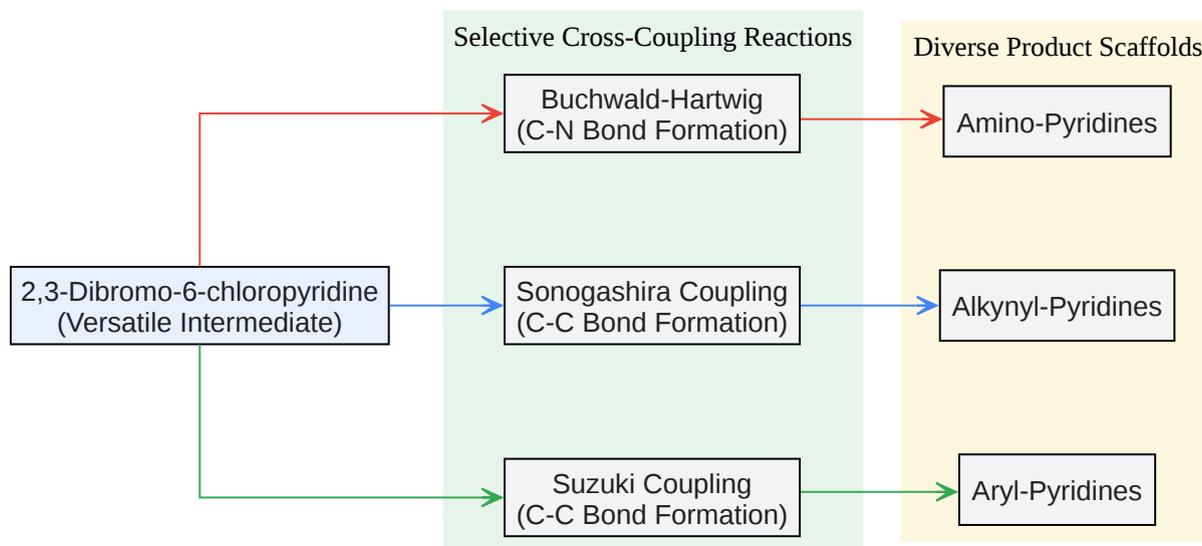
## Applications in Drug Discovery and Agrochemicals

The true value of **2,3-Dibromo-6-chloropyridine** lies in its capacity as a versatile building block. The distinct electronic environments of the bromine and chlorine atoms allow for chemoselective transformations, primarily through palladium-catalyzed cross-coupling reactions.<sup>[10]</sup>

- **Pharmaceutical Synthesis:** In drug discovery, constructing complex molecules with precise stereochemistry and functionality is paramount.<sup>[11][12]</sup> Halogenated pyridines are key intermediates for this purpose.<sup>[2][13]</sup> The bromo and chloro substituents on the pyridine ring can be selectively replaced with various functional groups using reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of diverse compound libraries for screening against biological targets such as kinases, GPCRs, and enzymes.<sup>[2]</sup> The pyridine nitrogen itself can act as a hydrogen bond acceptor, further enhancing interactions with biological targets.
- **Agrochemical Development:** Similar synthetic strategies are employed in the creation of new herbicides and insecticides.<sup>[3]</sup> The pyridine scaffold is a common feature in crop protection

agents, and the ability to systematically modify its substituents allows for the fine-tuning of properties like potency, selectivity, and environmental persistence.

Logical Application Workflow:



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Role as a versatile synthetic intermediate.

## Conclusion

**2,3-Dibromo-6-chloropyridine** is a commercially available specialty chemical of significant interest to the scientific research community. Its value is derived from the strategic placement of three halogen atoms on a privileged pyridine scaffold, enabling selective and versatile synthetic transformations. While readily sourced from various chemical suppliers for R&D activities, a thorough understanding of its safe handling, underlying synthesis, and potential applications in cross-coupling chemistry is essential for any researcher aiming to leverage this potent building block in the design and synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries.

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